

molecular weight and formula of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1309384

[Get Quote](#)

An In-depth Technical Guide to 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**, a key chemical intermediate with applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines potential synthetic protocols, and illustrates its role in the development of pharmacologically active compounds.

Chemical and Physical Properties

1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with a distinct molecular structure that lends itself to various chemical transformations. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ N ₂ O ₃	[1] [2] [3]
Molecular Weight	216.19 g/mol	[1] [2] [3]
CAS Number	33265-61-1	[1] [2] [4]
IUPAC Name	1-(2-nitrophenyl)pyrrole-2-carbaldehyde	[3] [4]
Monoisotopic Mass	216.05349212 Da	[2] [3]
Topological Polar Surface Area	67.8 Å ²	[2] [3]
Complexity	277	[2] [3]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]

Synthesis and Experimental Protocols

The synthesis of substituted pyrrole-2-carbaldehydes can be achieved through various methods. While a specific protocol for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** is not extensively detailed in publicly available literature, a general and efficient method involves a copper-catalyzed oxidative annulation.

Protocol: Copper-Catalyzed Synthesis of Pyrrole-2-carbaldehydes

This protocol is adapted from a general method for synthesizing pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters.[\[5\]](#)

Principle: The reaction proceeds via an iodine/copper-mediated oxidative annulation and selective C(sp³)–H to C=O oxidation. This method avoids the use of hazardous oxidants and harsh reaction conditions.[\[5\]](#) The aldehyde oxygen is sourced from molecular oxygen.[\[5\]](#)

Materials:

- Aryl methyl ketone (e.g., 2-nitroacetophenone)

- Arylamine (in this case, the pyrrole ring is formed from other precursors)
- Acetoacetate ester
- Copper(II) chloride (CuCl_2)
- Iodine (I_2)
- Dimethyl sulfoxide (DMSO)
- Oxygen (O_2)

Procedure:

- To a reaction vessel, add the aryl methyl ketone, arylamine, and acetoacetate ester.
- Add the copper catalyst (e.g., CuCl_2) and iodine.[\[5\]](#)
- Add DMSO as the solvent.
- Purge the vessel with oxygen and maintain an oxygen atmosphere.
- Heat the reaction mixture to 100°C and stir for the required reaction time.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

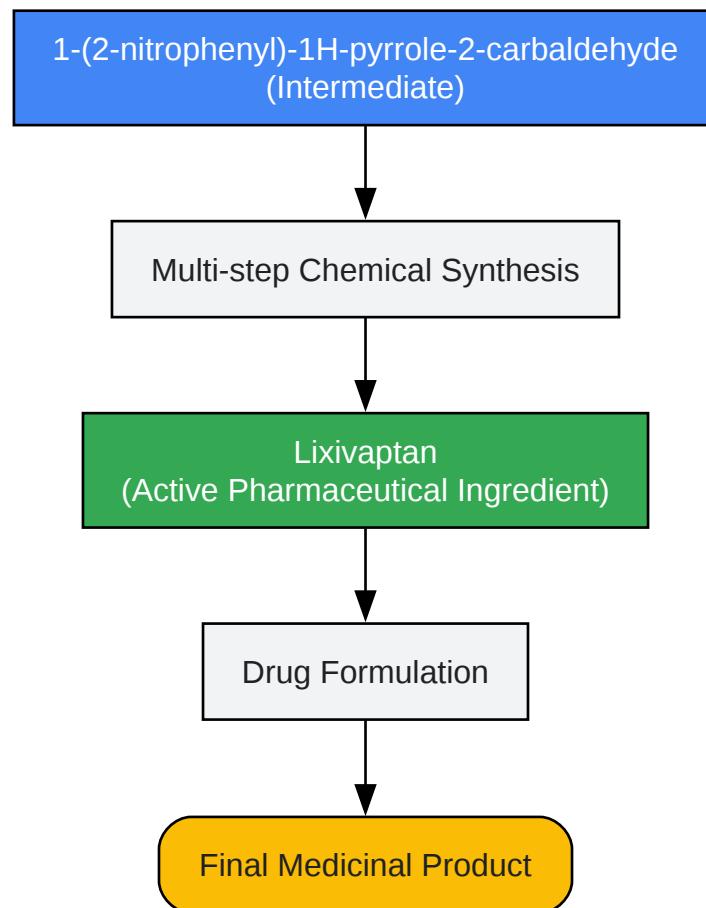
- High-Performance Liquid Chromatography (HPLC)
- Mass Spectrometry (MS)
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)[4][6]
- Fourier-Transform Infrared Spectroscopy (FTIR)[4]

Applications in Drug Development

Pyrrole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.

[7][8] **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.

A notable application is its use as an intermediate in the synthesis of Lixivaptan. Lixivaptan is a vasopressin receptor antagonist that has been investigated in Phase III clinical trials.[9] The synthesis of Lixivaptan involves the chemical transformation of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a closely related compound, highlighting the importance of this chemical scaffold in pharmaceutical development.[9]


Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde** in the context of drug development.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-NITROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 33265-61-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | C11H8N2O3 | CID 4715391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde [synhet.com]

- 5. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehyde ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309384#molecular-weight-and-formula-of-1-2-nitrophenyl-1h-pyrrole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com